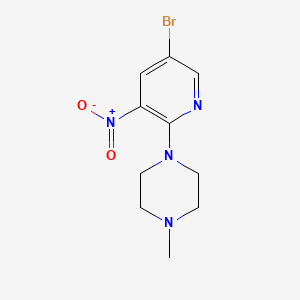
3-Chloro-1-ethyl-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-ethyl-4-iodo-1H-pyrazole typically involves a series of organic reactions, including halogenation and cyclization . One common method involves the reaction of 3-chloro-1-ethylpyrazole with iodine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-ethyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Chloro-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1-ethyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-ethyl-4-bromo-1H-pyrazole: Similar in structure but with a bromine atom instead of iodine.
3-Chloro-1-ethyl-4-fluoro-1H-pyrazole: Contains a fluorine atom instead of iodine.
3-Chloro-1-ethyl-4-methyl-1H-pyrazole: Has a methyl group instead of iodine.
Uniqueness
3-Chloro-1-ethyl-4-iodo-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for further functionalization . This combination of halogens makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H6ClIN2 |
|---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
3-chloro-1-ethyl-4-iodopyrazole |
InChI |
InChI=1S/C5H6ClIN2/c1-2-9-3-4(7)5(6)8-9/h3H,2H2,1H3 |
InChI Key |
XGDBQBODTTVEOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


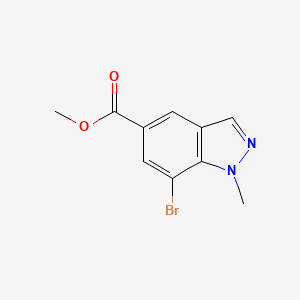
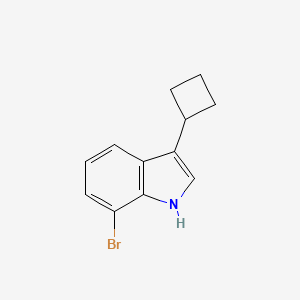
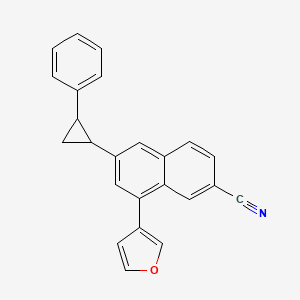

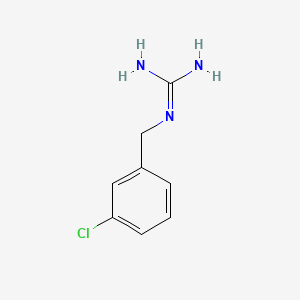
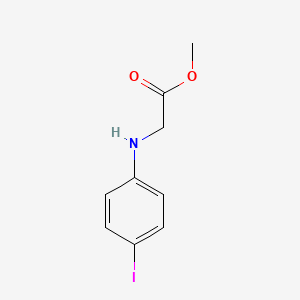
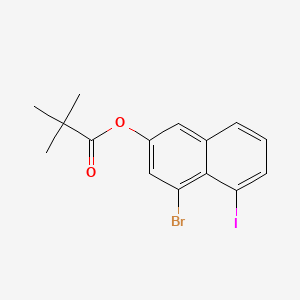
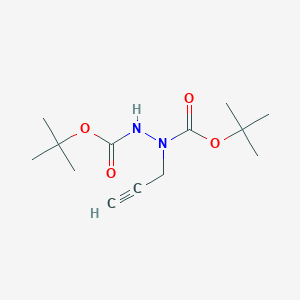

![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)
![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
